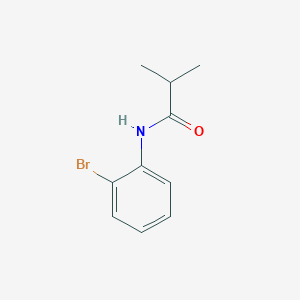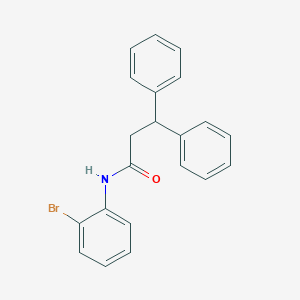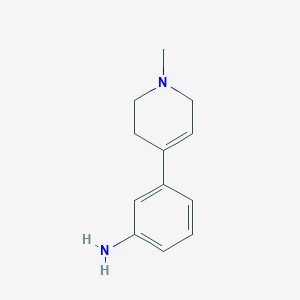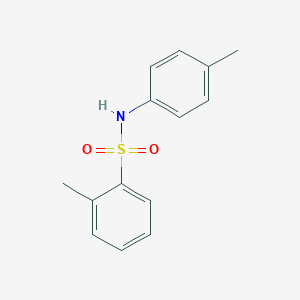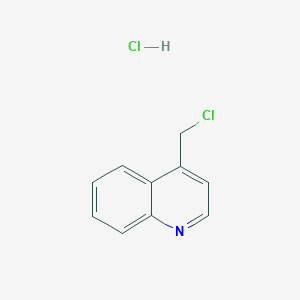![molecular formula C13H18OS B185248 1-Propanone, 1-[4-(butylthio)phenyl]- CAS No. 600733-92-4](/img/structure/B185248.png)
1-Propanone, 1-[4-(butylthio)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-[4-(butylthio)phenyl]- is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as 4-Butylthio-4'-cyanobiphenyl-4-carbaldehyde and is commonly used in the synthesis of liquid crystals.
Scientific Research Applications
1-Propanone, 1-[4-(butylthio)phenyl]- has numerous scientific research applications. One of the most significant applications is in the field of liquid crystals. This compound is used as a key intermediate in the synthesis of liquid crystals, which have applications in various fields, including displays, sensors, and optical communication.
Mechanism Of Action
The mechanism of action of 1-Propanone, 1-[4-(butylthio)phenyl]- is not fully understood. However, it is believed that the compound interacts with the liquid crystal molecules, causing them to align in a specific direction. This alignment is crucial for the functioning of liquid crystals in various applications.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Propanone, 1-[4-(butylthio)phenyl]-. However, studies have shown that the compound is not toxic to human cells. This makes it a promising compound for use in various applications.
Advantages And Limitations For Lab Experiments
1-Propanone, 1-[4-(butylthio)phenyl]- has several advantages when used in lab experiments. It is a stable compound and can be easily synthesized. However, the compound is expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for research on 1-Propanone, 1-[4-(butylthio)phenyl]-. One area of research is the development of new liquid crystal materials using this compound. Another area of research is the investigation of the compound's potential applications in other fields, such as sensors and optical communication.
Conclusion
1-Propanone, 1-[4-(butylthio)phenyl]- is a promising compound with numerous scientific research applications. Its synthesis method is well-established, and it has been shown to be non-toxic to human cells. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Propanone, 1-[4-(butylthio)phenyl]- involves a multi-step process. The first step involves the synthesis of 4-(butylthio)benzoic acid, which is then converted into 4-(butylthio)phenylboronic acid. This compound is then reacted with 4-cyanobiphenyl-4-carbaldehyde to form 1-Propanone, 1-[4-(butylthio)phenyl]-. The reaction is carried out in the presence of a palladium catalyst and a base.
properties
CAS RN |
600733-92-4 |
|---|---|
Product Name |
1-Propanone, 1-[4-(butylthio)phenyl]- |
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-(4-butylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
WPXXHOMEOUTVNI-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





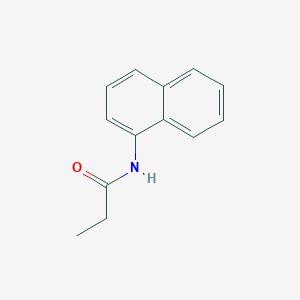
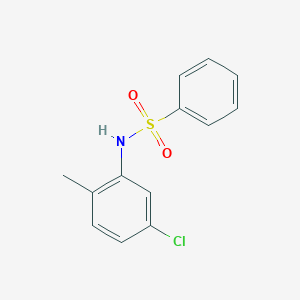
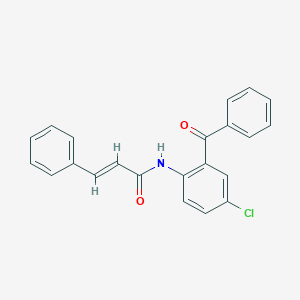
![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
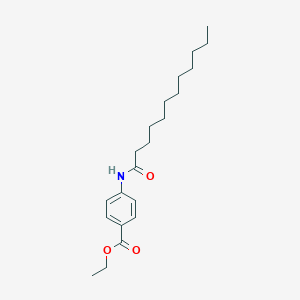
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
